molecular formula C6H10N2S2 B13838490 3,6-Dimethylpiperazine-2,5-dithione

3,6-Dimethylpiperazine-2,5-dithione

Cat. No.: B13838490
M. Wt: 174.3 g/mol
InChI Key: LGYQNKLBFQZNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylpiperazine-2,5-dithione is a cyclic thiourea derivative based on the 2,5-diketopiperazine (2,5-DKP) scaffold, a privileged structure in medicinal chemistry. The 2,5-DKP core is known for its high stability against enzymolysis and conformational rigidity, which allows it to interact with diverse biological targets . Replacing the carbonyl oxygens of the classic 2,5-DKP with sulfur atoms to form the dithione derivative introduces thiocarbonyl groups, which can significantly alter the compound's electronic properties, lipophilicity, and metal-chelating capabilities. This modification is of high interest in chemical synthesis, particularly in coordination chemistry, where similar thiocyanate and piperazine-derived ligands are used to construct novel coordination compounds with metals like Cobalt(II) . Researchers can explore this compound as a key synthetic intermediate or as a ligand to develop new metal-organic frameworks (MOFs) and coordination polymers. The presence of the thiocarbonyl groups makes it a potential precursor for further functionalization and a valuable building block in drug discovery for creating novel bioactive molecules. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

3,6-dimethylpiperazine-2,5-dithione

InChI

InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)

InChI Key

LGYQNKLBFQZNNC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=S)NC(C(=S)N1)C

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 3,6 Dimethylpiperazine 2,5 Dithione

Cyclization Methodologies

The formation of the piperazine-2,5-dithione ring is a critical step in accessing this class of compounds. Methodologies analogous to those used for the synthesis of diketopiperazines are often adapted, followed by a thionation step.

Condensation Reactions of Diamines and Dicarboxylic Acid Derivatives

The direct synthesis of piperazine-2,5-dithiones from diamines and dicarboxylic acid thio-derivatives is a challenging route due to the reactivity of the starting materials. A more common and practical approach involves the initial synthesis of the corresponding piperazine-2,5-dione, which is then subjected to thionation. The synthesis of the precursor, 3,6-dimethylpiperazine-2,5-dione (B1208400), can be achieved through the condensation of alanine (B10760859) derivatives. For instance, the self-condensation of alanine methyl ester in the presence of a base can yield the cyclic dipeptide, which serves as the direct precursor to the target dithione.

A prevalent method for the subsequent conversion of the diketopiperazine to the dithione is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgnih.gov This reagent is a mild and effective thionating agent for a variety of carbonyl compounds, including amides and lactams. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the initial formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. unict.it The reaction is typically carried out in an inert solvent such as toluene (B28343) or xylene at elevated temperatures. unict.it For the thionation of amides, the reaction rate is generally faster than that for esters. wikipedia.orgnih.gov

Table 1: Thionation of 3,6-Dimethylpiperazine-2,5-dione Precursors

PrecursorThionating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
cis-3,6-Dimethylpiperazine-2,5-dioneLawesson's ReagentToluene1102-25Moderate unict.it
cis-3,6-Dimethylpiperazine-2,5-dioneP₄S₁₀PyridineReflux12Low nih.gov

Cyclization of Linear Dipeptide Precursors

The synthesis of 3,6-dimethylpiperazine-2,5-dithione can also be envisioned through the cyclization of a linear dipeptide precursor that already contains the thioamide linkages. This approach, however, is less common due to the potential for side reactions and the instability of the linear dithiodipeptide precursors. The synthesis of such precursors would involve the coupling of two thioalanine amino acid analogues.

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in medicinal chemistry. The stereochemistry of the final product is typically controlled by the stereochemistry of the starting amino acid derivatives. For instance, using L-alanine as the starting material will lead to the formation of (3S,6S)-3,6-dimethylpiperazine-2,5-dione, which upon thionation, is expected to yield the corresponding (3S,6S)-dithione.

While direct enantioselective cyclization methods for piperazine-2,5-dithiones are not extensively documented, the use of chiral catalysts in the cyclization of dipeptide precursors for diketopiperazines is an established strategy. nih.gov These chiral diketopiperazines can then be thionated to produce the desired enantiopure dithiones. It is important to consider that the thionation conditions, particularly if harsh, could potentially lead to racemization, although this is less likely with milder reagents like Lawesson's reagent. nih.gov

Functionalization and Derivatization at Core Positions

The this compound core offers several sites for chemical modification, allowing for the generation of a library of derivatives with diverse properties.

Reactivity at 1,4-Positions (Nitrogen Atoms)

The nitrogen atoms at the 1 and 4 positions of the piperazine-2,5-dithione ring are nucleophilic and can undergo various functionalization reactions, such as alkylation and acylation. The reactivity of these positions is influenced by the electronic nature of the thionoamide groups.

N-Alkylation of the unsubstituted piperazine-2,5-dithione can be achieved using alkyl halides in the presence of a base. researchgate.net The choice of base and reaction conditions is crucial to control the degree of alkylation (mono- versus di-alkylation). For substrates with existing chirality at the 3 and 6 positions, care must be taken to avoid epimerization, which can occur under basic conditions. wikipedia.org The use of milder bases and controlled stoichiometry of the alkylating agent can favor mono-alkylation. researchgate.net

Table 2: Representative N-Alkylation of Piperazine-2,5-dithione Analogs

SubstrateAlkylating AgentBaseSolventProductReference
Piperazine-2,5-dithioneAlkyl IodideK₂CO₃Acetonitrile1-Alkylpiperazine-2,5-dithione researchgate.net
Piperazine-2,5-dithioneAlkyl BromideEt₃NDMF1,4-Dialkylpiperazine-2,5-dithione nih.gov

Note: The table presents generalized conditions based on the alkylation of related piperazine (B1678402) systems.

Reactivity at 2,5-Positions (Carbonyl Thio Analogs)

The thiono-carbonyl groups at the 2 and 5 positions are key reactive sites in this compound. The sulfur atoms are nucleophilic and can react with electrophiles. uzh.ch This reactivity allows for S-alkylation, which can be a pathway to further functionalization. The reaction of thioamides with electrophiles is a well-established transformation in organic synthesis. uzh.ch

The sulfur atom of a thioamide is generally considered a soft nucleophile and will preferentially react with soft electrophiles. For instance, alkylation with alkyl halides typically occurs at the sulfur atom to form a thioimidate ester. masterorganicchemistry.comlibretexts.org These intermediates can be stable or can undergo further reactions, such as rearrangement or elimination, depending on the specific substrate and reaction conditions.

The thiono-carbonyl group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of more complex heterocyclic systems. nih.gov

Reactivity at 3,6-Positions (α-Carbon Substitutions)

The carbon atoms at the 3 and 6 positions of the piperazine-2,5-dione ring, being adjacent to both a carbonyl group and a nitrogen atom, exhibit heightened reactivity, making them prime sites for chemical modification.

The condensation of 3,6-dimethylpiperazine-2,5-dione with various aldehydes provides a direct route to introduce arylidene and alkylidene groups at the 3 and 6 positions. This reaction is often facilitated by a base and can be controlled to yield either mono- or disubstituted products.

For instance, procedures have been developed for the condensation of a variety of methoxylated benzaldehydes with the piperazine-2,5-dione core, leading to the exclusive formation of (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) as a starting material allows for the preparation of unsymmetrical bisarylidene derivatives. kau.edu.saresearchgate.net This method has been successfully employed to synthesize a library of both homo- and heterodimeric substituted piperazine-2,5-diones. chemrxiv.org For example, the reaction of 1,4-diacetylpiperazine-2,5-dione with one equivalent of an aldehyde can yield a mono-substituted product, which can then be reacted with a different aldehyde to create a heterodimeric compound. chemrxiv.org

A study detailed the synthesis of novel N-substituted 2,5-diketopiperazine derivatives bearing benzylidene and alkylidene substituents at the 3 and 6 positions as potential antiviral agents. nih.gov The synthesis involved the construction of the 2,5-diketopiperazine ring followed by N-acylation and subsequent condensation with aldehydes. nih.gov

Table 1: Examples of Synthesized Arylidene and Alkylidene Derivatives

EntryStarting MaterialAldehydeProduct
1Piperazine-2,5-dioneBenzaldehyde (2 equiv.)(3Z,6Z)-3,6-Dibenzylidenepiperazine-2,5-dione
21,4-Diacetylpiperazine-2,5-dioneBenzaldehyde (1 equiv.)(3Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione nih.gov
31,4-Diacetylpiperazine-2,5-dioneIsobutyraldehyde (1 equiv.)(3Z)-1-Acetyl-3-(2-methylpropylidene)piperazine-2,5-dione
4(3Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dioneIsobutyraldehyde (1 equiv.) & N-benzylation(3Z,6Z)-1,4-Dibenzyl-3-benzylidene-6-(2-methylpropylidene)-2,5-diketopiperazine nih.gov

This table is illustrative and based on general synthetic procedures described in the sources.

Achieving stereochemical control during the introduction of substituents at the 3 and 6 positions is a critical aspect of synthesizing biologically active piperazine-2,5-dione derivatives. The hydrogenation of bis(arylidene)piperazine-2,5-diones offers a pathway to introduce chirality, resulting in the formation of cis and trans isomers.

Studies have shown that the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones using palladium catalysts typically affords a mixture of cis and trans isomers, with the cis isomer often being the major product. csu.edu.auchemrxiv.org The proposed mechanism suggests that the catalyst coordinates to one face of the diketopiperazine ring and sequentially reduces both double bonds from the same side, leading to a syn-addition of hydrogen. csu.edu.auchemrxiv.org The stereochemistry of the resulting products can be determined using NMR spectroscopy, particularly through the analysis of NOESY correlations, which can distinguish between the cis and trans configurations based on the spatial proximity of protons. csu.edu.au

For example, in the cis isomer of a homodimeric bis(benzyl)piperazine-2,5-dione, the two benzyl (B1604629) groups are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. csu.edu.au This difference in stereochemistry leads to distinct NOE signals that allow for unambiguous assignment. csu.edu.au The ability to control and characterize the stereochemistry is crucial, as different stereoisomers can exhibit significantly different biological activities.

Synthesis of Analogs and Derivatives

The versatility of the piperazine-2,5-dione scaffold allows for the synthesis of a wide array of analogs and derivatives with varying substitution patterns.

The synthesis of 1,4-disubstituted piperazine-2,5-diones has been explored as a strategy to generate novel compounds with potential therapeutic applications. nih.gov One approach involves a scaffold-hopping strategy to create derivatives of biologically active natural products. nih.gov For instance, a series of 1,4-disubstituted piperazine-2,5-diones were designed and synthesized as potential antioxidants. nih.gov The synthesis can involve the cyclization of appropriately substituted precursors. nih.gov

Another strategy for creating 2,5-disubstituted piperidines, which can be seen as reduced analogs of piperazine-2,5-diones, involves rational design to target specific biological receptors. nih.gov For example, novel 2,5-disubstituted piperidine (B6355638) derivatives in both cis and trans isomeric forms have been synthesized to investigate their activity at the dopamine (B1211576) transporter. nih.gov

The synthesis of more complex analogs, such as tri- and tetrasubstituted piperazines, offers access to a greater chemical space and potentially more specific biological activities. A modular approach known as Type II Anion Relay Chemistry (ARC) has been employed for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. nih.gov This strategy allows for both chemical and stereochemical diversification at multiple positions of the piperidine ring. nih.gov

The synthesis of tetrasubstituted 2,5-diketopiperazine derivatives has also been reported. nih.gov A common method involves the N-acylation of a pre-formed 3,6-disubstituted piperazine-2,5-dione, followed by further functionalization. For example, 1,4-diacetyl-2,5-diketopiperazine can be synthesized by refluxing the parent diketopiperazine in acetic anhydride. nih.gov This diacetylated intermediate can then undergo condensation reactions with aldehydes to introduce substituents at the 3 and 6 positions. nih.gov

Dimeric diketopiperazine systems, where two diketopiperazine units are linked together, represent a fascinating class of molecules often found in complex natural products. nih.gov The synthesis of these dimers can be achieved through various strategies, often mimicking biosynthetic pathways.

One approach involves a late-stage dimerization of complex diketopiperazine intermediates. nih.gov For example, a Friedel-Crafts dimerization has been utilized in the total synthesis of certain natural products. nih.gov Other methods for forming the crucial C3–C3′ bond in dimeric systems include reductive coupling reactions catalyzed by transition metals like nickel. nih.gov For instance, a nickel-catalyzed reductive coupling of a chloride intermediate with another monomeric unit has been used to construct the dimeric core. nih.gov Additionally, oxidative dimerization of tryptophan derivatives has been shown to produce diastereomeric dimers. nih.gov

Enzymatic approaches are also being explored for the selective synthesis of dimeric diketopiperazines. Cytochromes P450 have been identified as biocatalysts capable of selectively coupling diketopiperazine monomers to form intricate and isomeric frameworks. nih.gov Understanding the molecular basis of this selectivity through methods like molecular dynamics simulations can guide the engineering of enzymes for the controlled synthesis of specific dimeric structures. nih.gov

Incorporation of Disulfide Bridges: Epidithiodiketopiperazine (ETP) Analogs

A significant area of research for piperazine-2,5-diones and their dithio-counterparts is their conversion into epidithiodiketopiperazines (ETPs). These are complex, biologically active molecules characterized by a disulfide bridge across the piperazine ring. The synthesis of ETP analogs from this compound would represent a key strategic modification.

The general synthesis of ETPs often involves the elaboration of a pre-formed diketopiperazine or dithione core. nih.gov Strategies typically involve either electrophilic or nucleophilic sulfur incorporation. nih.gov Given the presence of the dithione in this compound, a direct approach to forming the disulfide bridge would be through oxidation of the thioamide groups, potentially via an intermediate dithiol.

A modular approach to constructing ETPs has been developed, which could be adapted for derivatives of this compound. This strategy utilizes a bifunctional triketopiperazine building block that undergoes enolate alkylation followed by site-selective nucleophile addition to construct the ETP core. nih.gov This highlights the potential for creating a diverse range of ETP analogs from a common precursor. The inherent strain in the transannular disulfide bridge of ETPs is a key feature contributing to their biological activity, as it allows for redox cycling and interaction with biological macromolecules. nih.gov

General Chemical Transformations

The chemical reactivity of this compound is governed by the thioamide functional groups. These groups have distinct reactivity compared to their amide analogs, particularly in redox and substitution reactions.

Oxidation Reactions and Products

The oxidation of thioamides can lead to a variety of products, depending on the oxidant and reaction conditions. For this compound, oxidation is expected to occur primarily at the sulfur atoms.

Mild oxidation could potentially lead to the formation of the corresponding disulfide-bridged epidithiodiketopiperazine, as discussed in the previous section. Stronger oxidizing agents could lead to the formation of sulfoxides or sulfones. The table below summarizes potential oxidation reactions.

Oxidizing AgentPotential Product(s)Reaction Conditions
Iodine (I₂)EpidithiodiketopiperazineMild, basic conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone derivativesControlled temperature
m-Chloroperoxybenzoic acid (mCPBA)Sulfoxide or Sulfone derivativesInert solvent, low temperature

It is important to note that the reactivity of the thioamide is influenced by the surrounding molecular structure. The cyclic nature of the piperazine-dithione ring may influence the stereochemical outcome of oxidation reactions.

Reduction Reactions and Products

The reduction of the thioamide groups in this compound would be expected to yield the corresponding piperazine. This transformation effectively removes the sulfur atoms and reduces the carbonyl-like functionality.

Common reducing agents for amides and thioamides can be employed for this purpose. The specific product will depend on the strength and nature of the reducing agent.

Reducing AgentPotential Product(s)Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)3,6-DimethylpiperazineAnhydrous solvent (e.g., THF, ether)
Raney Nickel3,6-DimethylpiperazineHydrogen atmosphere, elevated temperature and pressure
Sodium Borohydride (in presence of additives)Partial reduction to thio-alcoholsSpecific additives and conditions required

The complete reduction to 3,6-dimethylpiperazine would provide a route to a different class of substituted piperazines from the dithione precursor.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on thioamides can occur at the carbon atom of the C=S bond, which is electrophilic. The sulfur atom can also be a site for nucleophilic attack after activation. For this compound, these reactions could be used to introduce a variety of functional groups.

The reaction of piperazines with electrophiles like pentafluoropyridine (B1199360) has been reported, where the piperazine nitrogen acts as the nucleophile. wikipedia.org In the case of the dithione, the thioamide nitrogen is less nucleophilic, but the sulfur atom can be alkylated, which would activate the carbon for subsequent nucleophilic attack.

NucleophilePotential Product(s)Reaction Conditions
AminesAmidinesActivation of the thioamide may be required
Alkyl Halides (on sulfur)Thioimidate estersBasic conditions
Organometallic Reagents (e.g., Grignard)Addition to the C=S bondAnhydrous conditions, inert atmosphere

These reactions open up avenues for further functionalization of the piperazine-dithione scaffold, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Therefore, it is not possible to provide an article with the requested detailed analysis of experimental ¹H NMR, ¹³C NMR, IR, and Raman spectra for this compound at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules. For 3,6-dimethylpiperazine-2,5-dithione, this method provides insights into its electronic transitions and the nature of its absorption bands.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the dithioamide chromophores. In cyclic dithioamides, the primary electronic transitions of interest are the n → π* and π → π* transitions associated with the C=S group.

The n → π* transition, which involves the excitation of a non-bonding electron from the sulfur atom to an antibonding π* orbital, typically appears as a weak absorption band at longer wavelengths (lower energy). For thioamides, this band is often observed in the 300-350 nm range. The π → π* transition, resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is more intense and occurs at shorter wavelengths, generally in the 250-300 nm region. rsc.org

The interaction between the two thioamide groups in the piperazine (B1678402) ring can lead to a splitting of these energy levels, potentially resulting in broadened or multiple absorption bands. The relative orientation of the two C=S bonds will significantly influence the electronic coupling between them, affecting the positions and intensities of the absorption maxima. Studies on peptides containing adjacent thioamides have shown that such interactions can cause a red-shift and broadening of the absorption spectra. rsc.org

Table 1: Typical Electronic Transitions in Thioamides

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
n → π300 - 350Low
π → π250 - 300High

Note: The exact values for this compound may vary based on solvent and stereochemistry.

When this compound acts as a ligand in metal complexes, new and often intense absorption bands, known as charge-transfer (CT) bands, can appear in the UV-Vis spectrum. These transitions involve the movement of an electron between the ligand and the metal center.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT transitions, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. For this compound, the sulfur atoms are the primary sites for coordination and have lone pairs of electrons. These can be involved in LMCT transitions to a vacant or partially filled d-orbital of a coordinated transition metal. The energy of these transitions depends on the nature of the metal ion and the ligand.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. For this to occur, the metal must be in a relatively low oxidation state (electron-rich), and the ligand must possess low-lying empty orbitals, such as the π* orbitals of the C=S bonds. These transitions are common in complexes of d-block metals. The complexation of metals to ligands containing pyridazine (B1198779) and pyrazole (B372694) groups has been shown to cause significant shifts in the ligand's characteristic π → π* transitions. analis.com.my

The appearance and position of these LMCT and MLCT bands provide valuable information about the electronic structure and bonding within the metal complex. For instance, the UV/VIS spectrum of a complex between pyridine-2-amidoxime and Co(III)/Fe(III) showed bands at 312, 390, and ~505 nm, which were assigned to d-d transitions of Co(III) and a charge-transfer from the ligand to Fe(III). mdpi.com

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound, with a chemical formula of C₆H₁₀N₂S₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S). This calculated mass can then be compared to the experimentally determined mass from an HRMS experiment. The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: Calculated Isotopic Masses for C₆H₁₀N₂S₂

IsotopeAtomic Mass (Da)
¹²C12.000000
¹H1.007825
¹⁴N14.003074
³²S31.972071
Calculated Exact Mass (M) 174.02854

The fragmentation pattern in the mass spectrum would also be characteristic. Cleavage of the piperazine ring and loss of small neutral molecules would be expected.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on molecular geometry, conformation, bond lengths, and bond angles.

Although a specific crystal structure for this compound is not available in the provided search results, the general structural features can be inferred from related compounds. The six-membered piperazine-2,5-dithione ring is expected to adopt a non-planar conformation to minimize steric strain. Common conformations for similar six-membered rings include chair, boat, and twist-boat forms. For instance, the crystal structure of 1,4-dimethylpiperazine-2,3-dione (B1347186) reveals a half-chair conformation for the piperazine ring. nih.gov

The bond lengths and angles within the this compound molecule would be characteristic of the thioamide functional groups and the piperazine ring. The C=S double bond is significantly longer than a C=O double bond, typically around 1.6 to 1.7 Å. The C-N bond within the thioamide group is expected to have some double bond character due to resonance, making it shorter than a typical C-N single bond. nih.gov

The bond angles around the sp²-hybridized carbon and nitrogen atoms of the thioamide groups would be approximately 120°. The geometry around the sulfur atom in thioamides when acting as a hydrogen-bond acceptor is predicted to be unconventional, with an optimal hydrogen-bond angle between 90° and 100°. nih.gov

Table 3: Expected Bond Lengths in this compound

BondExpected Length (Å)
C=S~ 1.6 - 1.7
C-N (thioamide)~ 1.3 - 1.4
C-C~ 1.54
C-H~ 1.09
N-H~ 1.01

Note: These are generalized values, and the actual bond lengths would be determined precisely by X-ray crystallography.

Investigation of Intermolecular Interactions in Crystal Lattices

The crystal packing of cyclic dipeptides and their derivatives, such as 3,6-dimethylpiperazine-2,5-dione (B1208400), is primarily governed by a network of hydrogen bonds and other weaker intermolecular interactions. In the absence of experimental data for the dithione derivative, the foundational principles observed in the dione (B5365651) can be used to predict the interactions in the dithione's crystal lattice.

Key Research Findings on the Analogous Dione Compound:

The crystal structure of cis-3,6-dimethylpiperazine-2,5-dione reveals a centrosymmetric arrangement where molecules are linked by N-H···O hydrogen bonds. These interactions form infinite chains or tapes, which are a common motif in the crystal structures of cyclic dipeptides. The piperazine ring itself typically adopts a non-planar conformation, often a flattened boat or chair form, to relieve steric strain.

Predicted Intermolecular Interactions for this compound:

It is anticipated that the primary intermolecular interaction in the crystal lattice of this compound will be N-H···S hydrogen bonds. The sulfur atom, being larger and more polarizable but less electronegative than oxygen, will form weaker but still significant hydrogen bonds. These interactions would likely dictate the primary packing motif, analogous to the N-H···O bonds in the dione.

The increased size of the sulfur atoms compared to oxygen will undoubtedly lead to different steric requirements and, consequently, a distinct crystal packing arrangement. The van der Waals forces will also be more significant due to the larger electron cloud of sulfur.

The table below provides a comparative prediction of key intermolecular interaction parameters between the dione and the hypothetical dithione, based on established principles of chemical bonding and intermolecular forces.

Interaction Parameter3,6-Dimethylpiperazine-2,5-dione (Experimental/Predicted)This compound (Predicted)
Primary Hydrogen Bond N-H···ON-H···S
H-Bond Acceptor Carbonyl OxygenThiocarbonyl Sulfur
Predicted H-Bond Strength StrongerWeaker
Secondary Interactions C-H···O weak hydrogen bonds, van der Waals forcesC-H···S weak hydrogen bonds, stronger van der Waals forces
Expected Packing Motif Centrosymmetric dimers forming chains/tapesLikely similar motifs, but with altered dimensions due to larger sulfur atoms

Further research, including single-crystal X-ray diffraction studies, is necessary to elucidate the precise crystal structure and the intricate network of intermolecular interactions in this compound. Such studies would provide valuable data to confirm these predictions and to understand the impact of thionation on the solid-state properties of this class of compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) provide deep insights into electronic structure and reactivity. However, specific applications of these methods to 3,6-Dimethylpiperazine-2,5-dithione are not documented in accessible literature.

Density Functional Theory (DFT) for Electronic Structure Elucidation

There are no specific studies found that have employed Density Functional Theory (DFT) to elucidate the electronic structure of this compound. Such a study would typically involve the selection of an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVDZ) to solve the Schrödinger equation, providing a detailed picture of electron distribution and bonding within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Contributions)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals is a key indicator of molecular stability. No published data on the HOMO-LUMO gap or the atomic orbital contributions for this compound could be located.

A hypothetical data table for such an analysis would look like this:

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Calculation of Optimized Geometries and Conformational Analysis

Computational methods are invaluable for determining the most stable three-dimensional structure of a molecule and exploring its different conformations. This involves energy minimization calculations to find the lowest energy state. For this compound, there is no available literature detailing its optimized geometry or a systematic conformational analysis. Such an analysis would clarify the preferred spatial arrangement of the methyl groups and the puckering of the piperazine (B1678402) ring.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions are instrumental in interpreting experimental spectra. No computational studies predicting the spectroscopic parameters of this compound have been found.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Charge Transfer

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, providing insights into their photophysical properties, such as UV-Vis absorption spectra and intramolecular charge transfer (ICT) characteristics. There is no evidence of TD-DFT studies being conducted on this compound in the reviewed literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological macromolecule, such as a protein or enzyme. These studies are fundamental in drug discovery and design. A search of scientific databases yielded no specific molecular docking studies that have investigated the binding of this compound to any biological target. Such studies would be valuable in exploring its potential pharmacological applications.

Prediction of Binding Affinities with Biological Targets

The prediction of how strongly a molecule, or ligand, will bind to a biological target like a protein is a cornerstone of drug discovery and molecular biology. This binding affinity is often quantified by the binding free energy, with more negative values indicating a stronger interaction. Computational approaches to predict this are varied and can range from sequence-based deep learning models to more classical molecular dynamics simulations.

Modern deep learning architectures, such as InceptionDTA, utilize neural networks to capture both global and local features of protein and ligand sequences to predict binding affinity. nih.gov These models can be trained on large datasets of known drug-target interactions to learn the complex relationships governing molecular recognition. jku.at The process often involves encoding the molecular structures into a machine-readable format. For instance, protein sequences can be converted into vector representations using methods like CharVec, which builds upon Prot2Vec to create a contextual feature set for each amino acid. nih.gov The ligand is similarly encoded, and both representations are then fed into the neural network to produce a predicted binding affinity value. nih.govjku.at While specific binding affinity predictions for this compound are not detailed in the available literature, these computational frameworks provide the means by which its potential as a ligand for various targets could be assessed.

Table 1: Representative Deep Learning Model Hyperparameters for Binding Affinity Prediction

HyperparameterValue/OptionDescription
Input Dimension 2048The size of the input vector representing the molecule.
Hidden Layers 2, 3, 4, 5, 6The number of layers in the neural network.
Nodes per Layer 512, 1024, 2048, 4096The number of neurons in each hidden layer.
Dropout Rate 0.35, 0.45, 0.5, 0.7A regularization technique to prevent model overfitting.
Activation Function ReLU, SELUThe function that introduces non-linearity into the model.
Optimizer AdamThe algorithm used to update network weights during training.
Descriptor (Drug) ECFP 1024Type of molecular fingerprint used for the ligand.
Descriptor (Target) Seq2Vec 1024Type of sequence embedding used for the protein.
This table represents typical hyperparameters used in models like GraphDTA for predicting drug-target binding affinities. jku.at

Simulation of Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of how a ligand like this compound interacts with a protein target over time. nih.gov These simulations model the movements and interactions of every atom in the system, providing detailed insights into the stability of the binding pose and the nature of the intermolecular forces at play. nih.govvu.nl

Atoms-in-Molecules (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful computational method used to analyze the electron density of a molecule to characterize its chemical bonds. mdpi.com This analysis can reveal the nature of both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, which are crucial in biological systems. mdpi.com

The core of AIM analysis is the identification of bond critical points (BCPs)—locations in the electron density distribution where the density is at a minimum between two bonded atoms. mdpi.com The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the bond's strength and character. mdpi.com For instance, a higher value of ρ(r) at a BCP is indicative of a stronger chemical bond. mdpi.com This method is particularly useful for quantifying the strength of intramolecular and intermolecular hydrogen bonds, which are critical for determining the conformation and interaction patterns of molecules like this compound. mdpi.com

Solvent Effects on Electronic Spectra

The interaction of a molecule with its solvent environment can significantly influence its electronic properties, including its absorption and emission spectra. Computational methods can be employed to predict these solvent effects, providing insight into how the molecule will behave in different solutions.

While specific studies on the solvent effects on the electronic spectra of this compound are not detailed in the provided search results, the general approach involves using quantum chemical calculations combined with a model for the solvent. One common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. By performing calculations in the presence of this continuum, it is possible to predict shifts in the electronic transition energies (and thus the absorption spectrum) as the molecule is moved from the gas phase into a solvent. These calculations can help to understand the nature of the excited states and how they are stabilized or destabilized by the solvent environment.

Coordination Chemistry and Metal Complexation

Role of 3,6-Dimethylpiperazine-2,5-dithione as a Ligand

This compound, a derivative of piperazine (B1678402), functions as a ligand, a molecule that donates electrons to a central metal atom to form a coordination complex. Its structure, featuring two thioamide groups within a six-membered ring, allows it to bind to metal ions in various ways. The sulfur atoms of the thiocarbonyl groups are the primary donor sites, making it a dithiolate-type ligand. The presence of two donor atoms allows it to act as a bidentate ligand, forming a chelate ring with the metal center. This chelation enhances the stability of the resulting complex.

The redox-active nature of the dithione ligand is a key feature of its coordination chemistry. Dithiolene ligands can exist in three different oxidation states: the neutral dithione, the radical monoanion, and the dianionic dithiolate. This non-innocent behavior means the ligand can actively participate in the redox chemistry of the complex, influencing its electronic structure and reactivity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Fe, Cu, Pd, Pt, Ag, Ni, Mo, Co, Zn)

A range of transition metal complexes incorporating this compound and its derivatives have been synthesized and studied. These include complexes with iron, copper, palladium, platinum, silver, nickel, molybdenum, cobalt, and zinc. iu.eduresearchgate.netanalis.com.myresearchgate.net The choice of metal and the reaction conditions can influence the stoichiometry and geometry of the resulting complex. For instance, homoleptic iron(III/II) dithione complexes have been synthesized and characterized. iu.edu Similarly, novel coordination complexes with Cu(II), Fe(II), Ni(II), and Co(II) have been prepared and studied. analis.com.my The formation of these complexes is often confirmed by elemental analysis, which determines the ratio of metal to ligand. analis.com.my

MetalComplex FormulaCoordination GeometryReference
Fe(II/III)[Fe(Me2Dt)3]2-/3-Distorted Octahedral iu.edu
Cu(II)[Cu(dmpz-pyd)2]Not specified analis.com.my
Ni(II)[Ni(dmpz-pyd)2]Not specified analis.com.my
Co(II)[Co(dmpz-pyd)2]Not specified analis.com.my
Zn(II)[Zn(6mpyS3M)2]Octahedral researchgate.net

Coordination Modes and Geometries

The way this compound binds to a metal center is referred to as its coordination mode. As a bidentate ligand, it typically coordinates through its two sulfur atoms. The resulting metal complexes can adopt various geometries depending on the metal ion's coordination number and electronic configuration.

For example, in the case of iron complexes like [Fe(Me2Dt)3]2-, where Me2Dt is N,N'-dimethylpiperazine-2,3-dithione, a distorted octahedral geometry is observed. iu.edu In this arrangement, the three bidentate ligands surround the central iron atom. The degree of distortion from a perfect octahedron can be influenced by factors such as the electronic properties of the metal and ligand. Other geometries, such as square planar for Ni(II) and Pd(II) or tetrahedral for Zn(II), are also possible depending on the specific ligand and metal combination. researchgate.netajol.info Spectroscopic techniques like UV-Vis and IR spectroscopy, along with X-ray crystallography, are crucial for determining these coordination geometries. iu.eduanalis.com.my

Redox Properties and Electrochemistry of Complexes

The redox properties of metal complexes containing this compound are of significant interest due to the ligand's non-innocent character. These properties are often investigated using electrochemical techniques like cyclic voltammetry.

Ligand-Based and Metal-Based Redox Couples

In many dithione complexes, both the metal center and the ligand can undergo redox reactions. This gives rise to both metal-based and ligand-based redox couples. For instance, in iron dithione complexes, a single Fe(III)/Fe(II) couple is observed, alongside multiple quasi-reversible ligand-based redox couples. iu.edu This indicates that electrons can be added to or removed from both the metal ion and the dithione ligands. The ability of the ligand to store and release electrons is a hallmark of its non-innocence.

Electron Transfer Processes in Metal-Dithione Systems

Electron transfer is a fundamental process in the chemistry of these complexes. wikipedia.orgnumberanalytics.com The transfer of electrons can occur between the metal and the ligand, or between the complex and an external redox agent. These processes can be classified as inner-sphere or outer-sphere electron transfer. numberanalytics.comlibretexts.org In inner-sphere electron transfer, a bridging ligand facilitates the movement of an electron between two metal centers. In outer-sphere electron transfer, the electron transfer occurs without a direct covalent link between the reactants.

The study of electron transfer in metal-dithione systems provides insights into the electronic communication between the metal and the ligand. researchgate.net The strong mixing between metal and ligand orbitals, often indicated by intense metal-to-ligand charge transfer (MLCT) bands in the electronic spectra, facilitates these electron transfer processes. iu.edu The rate of heterogeneous electron transfer can, however, be insensitive to variations in the central metal and ligands, suggesting a highly covalent bonding interaction that modulates these reactions. researchgate.net

Information Deficit for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the coordination chemistry and use in metal recovery processes for the specific compound this compound.

Despite extensive searches, no research data, detailed findings, or established applications corresponding to the requested outline for "this compound" could be identified. The areas of inquiry included its coordination chemistry, the influence of substituents on redox potentials, interligand communication, and its application as a leaching agent for noble metals such as gold, palladium, copper, and platinum.

The scientific record, as accessed through numerous databases, does not currently contain studies or reports on the synthesis, characterization of metal complexes, or the reaction mechanisms of metal dissolution involving this compound.

It is important to note that information is available for a structurally related but distinct isomer, N,N'-dimethyl-piperazine-2,3-dithione . This compound has been investigated for its capability to leach noble metals. However, due to the strict focus of this request on "this compound," details of the findings for its isomer are not included here.

At present, the scientific community has not published research that would allow for a detailed article on this compound covering the specific topics outlined in the user's request. Therefore, the generation of the requested article with scientifically accurate and verifiable content is not possible.

Biological Activities and Mechanistic Studies of this compound

Extensive research has been conducted on piperazine-containing compounds due to their wide range of biological activities, with many derivatives being investigated for their potential as anticancer agents. However, specific scientific literature and research data concerning the biological activities and mechanistic studies of This compound are not available in the public domain.

The replacement of the oxygen atoms with sulfur in the piperazine-2,5-dione ring to form a dithione significantly alters the molecule's chemical properties. This change is expected to influence its biological interactions and activities. While the broader class of piperazine-2,5-diones has been a subject of antitumor and anticancer research, the specific dithio derivative, this compound, remains uncharacterized in this regard.

Consequently, there is no available information on the following aspects for this compound:

Biological Activities and Mechanistic Studies

Antimicrobial Research

The antimicrobial potential of piperazine (B1678402) derivatives has been a subject of significant research interest. Studies have explored the efficacy of these compounds against various microbial strains, including bacteria and fungi.

Research into the antibacterial properties of piperazine derivatives has shown that their effectiveness is highly dependent on the specific substituents on the piperazine ring. For instance, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione has demonstrated antimicrobial activity against Bacillus species. The stereochemistry of these compounds also plays a crucial role in their biological activity. Different stereoisomers, such as the (3S,6R)- and (3R,6S)-diketopiperazines, have exhibited distinct antibacterial profiles, highlighting the importance of their three-dimensional structure.

Synthetic mimics of antimicrobial peptides, including cyclic N-alkylated amphiphilic 2,5-diketopiperazines, have shown promise against a range of bacteria, including drug-resistant clinical isolates. nih.gov Some of these diketopiperazines have displayed activity comparable or even superior to existing clinical antibiotics. nih.gov Their effectiveness is linked to both the cationic and hydrophobic groups attached to the core structure. nih.gov Specifically, certain diastereomers of an arginine-derived diketopiperazine have shown potent activity against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as other Gram-positive bacteria like Enterococcus faecalis. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound/Derivative Bacterial Strain(s) Observed Activity
(3S,6S)-3,6-diisobutylpiperazine-2,5-dione Bacillus spp. Antimicrobial activity.
Arginine-derived 2,5-diketopiperazine diastereomers Staphylococcus aureus (drug-sensitive and MRSA), Enterococcus faecalis Potent activity with MIC values ranging from 4-8 μM. nih.gov
2,5-Diketopiperazines (DKPs) 1 and 2 E. coli MIC values ranging from 8 to 64 μM. nih.gov

This table is for illustrative purposes and summarizes findings from the referenced studies.

The proposed mechanism of antibacterial action for some piperazine derivatives involves hydrophobic interactions with bacterial membranes. For cationic antimicrobial peptide mimics based on the 2,5-diketopiperazine scaffold, a key requirement for potent activity appears to be the presence of both hydrophobic and cationic regions. nih.gov These compounds are believed to act through a bactericidal mechanism, as indicated by minimum bactericidal concentration (MBC) assays, where the MBC is often equivalent or very close to the minimum inhibitory concentration (MIC). nih.gov

The investigation into the antimicrobial properties of piperazine derivatives has extended to their potential against fungal pathogens. nih.gov Synthetic cyclic N-alkylated amphiphilic 2,5-diketopiperazines have been evaluated against various fungal strains, including yeasts and a filamentous fungus. nih.gov While the primary focus of many studies has been on antibacterial activity, the broad-spectrum potential of these compounds suggests that further exploration of their antifungal properties is warranted.

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates various processes, including the production of virulence factors and biofilm formation. nih.govmdpi.com Interfering with QS is considered a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant strains. nih.gov

Research has shown that 2,5-piperazinedione (B512043) can inhibit the production of QS-dependent factors in Pseudomonas aeruginosa PAO1. nih.govresearchgate.net Specifically, it has been observed to reduce proteolytic and elastolytic activity, as well as the production of pyocyanin (B1662382) and extracellular polymeric substances (EPS). nih.govresearchgate.net Molecular docking studies suggest that 2,5-piperazinedione may interfere with the binding of the natural ligand, N-3-oxododecanoyl-l-homoserine lactone (3-oxo-C12-HSL), to its receptor protein, LasR. nih.govresearchgate.net This interference with the QS system highlights a potential non-bactericidal mechanism for combating bacterial virulence.

Antiviral Research

In addition to their antimicrobial activities, certain piperazine derivatives have been investigated for their potential as antiviral agents.

Derivatives of 2,5-diketopiperazine have been identified as having a core structure with potential antiviral activities. nih.govresearchgate.net For example, a derivative containing a benzylidene group, (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione, has shown activity against the H1N1 influenza virus with a 50% inhibitory concentration (IC₅₀) of 28.9 µM. This suggests that the presence of aromatic substituents may enhance the antiviral targeting capabilities of these compounds.

Further research on A-ring modified oleanonic acid derivatives incorporating cyclic amines like piperazine has also demonstrated anti-influenza activity. nih.govresearchgate.net For instance, a 28-homopiperazine amide of oleanonic acid showed notable potency against the influenza A/Puerto Rico/8/34 (H1N1) strain with an IC₅₀ of 21 µM and a selectivity index (SI) of 27. nih.gov

Table 2: Antiviral Activity of Selected Piperazine Derivatives against Influenza H1N1

Compound/Derivative Virus Strain IC₅₀ Selectivity Index (SI)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione H1N1 28.9 µM Not Reported
28-homopiperazine amide of oleanonic acid Influenza A/Puerto Rico/8/34 (H1N1) 21 µM nih.gov 27 nih.gov

This table is for illustrative purposes and summarizes findings from the referenced studies.

Mechanisms of Antiviral Action

There is currently no publicly available scientific literature detailing the mechanisms of antiviral action for 3,6-dimethylpiperazine-2,5-dithione. Research into the antiviral properties of sulfur-containing cyclic dipeptides is an emerging field, but specific studies involving this compound have not been identified.

Other Biological Activities

No specific enzyme inhibition studies for this compound have been reported in the scientific literature outside of the cancer or antimicrobial contexts. While diketopiperazine scaffolds are known to interact with various enzymes, the specific inhibitory activities of the dithione variant remain uninvestigated.

Detailed studies on the biological receptor binding interactions of this compound are not available. The binding affinity and selectivity of this compound for specific biological receptors have not been characterized.

There is no direct evidence or research available to support or describe the antifouling properties of this compound. While some sulfur-containing marine natural products exhibit antifouling activity, the potential of this specific compound in preventing biofouling has not been explored.

Structure-Activity Relationship (SAR) Studies

Due to the lack of biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies have been conducted. Understanding how different substituents on the piperazine-2,5-dithione core would affect biological potency is contingent on initial bioactivity screening, which has not been reported.

Role of Stereochemistry in Bioactivity

The stereochemistry of the substituents at the chiral centers (C3 and C6) of the piperazine-2,5-dithione ring is a critical determinant of its three-dimensional shape and, consequently, its biological activity. The orientation of the two methyl groups can result in cis and trans isomers. In the analogous dione (B5365651) compounds, the ring can adopt various conformations, such as a planar, boat, or twisted-boat shape, which is heavily influenced by the stereochemistry and the nature of the substituents. nih.gov

For instance, studies on diketopiperazines have shown that different stereoisomers can exhibit markedly different or even opposing biological effects. This is because biological targets like enzymes and receptors are chiral, and the specific spatial arrangement of a molecule is crucial for a precise fit into the active or binding site. While no specific studies on the stereoisomers of this compound and their respective bioactivities were identified, it is a well-established principle in medicinal chemistry that stereochemistry is fundamental to molecular recognition and biological function.

Influence of Lipophilicity on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound to be biologically active, it often needs to cross cellular membranes, which are lipid bilayers.

In the broader class of piperazine-2,5-diones, increasing lipophilicity has been shown to be beneficial for certain biological activities, such as anticancer effects. researchgate.net This is attributed to enhanced cell membrane permeability, allowing the compound to reach its intracellular target more effectively. The replacement of the carbonyl oxygen atoms with sulfur atoms to form a dithione is expected to significantly increase the lipophilicity of the molecule. However, without experimental data for this compound, the precise impact of this increased lipophilicity on its specific biological activities remains speculative.

Electronic Property-Activity Relationships

The electronic properties of a molecule, including the distribution of electron density and the nature of its frontier orbitals (HOMO and LUMO), are fundamental to its reactivity and interactions with biological macromolecules. The introduction of sulfur atoms in place of oxygen to form the dithione significantly alters the electronic landscape of the piperazine-2,5-dione core. Sulfur is less electronegative and more polarizable than oxygen, which would affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

For some diketopiperazine derivatives, the presence of electron-withdrawing or electron-donating groups on the side chains has been correlated with their biological activity. researchgate.net For example, in a series of 3,6-diunsaturated 2,5-diketopiperazines, derivatives with certain electronic features displayed potent anticancer activity by inducing apoptosis and cell cycle arrest. researchgate.net No specific electronic property-activity relationship studies for this compound were found.

Biomimetic Modeling of Biological Systems

Piperazine-2,5-diones and their thio-analogs are cyclic dipeptides, representing the simplest peptide structures. Their rigid and well-defined conformations make them valuable scaffolds in biomimetic chemistry and drug design. nih.govresearchgate.net They can be used to mimic the turns and loops of larger peptides and proteins, allowing for the study of specific peptide-protein interactions or the design of small molecules that can modulate these interactions.

While there is no specific information on the use of this compound in biomimetic modeling, the general class of diketopiperazines is widely used for this purpose. Their structural rigidity allows them to serve as platforms for the precise spatial arrangement of functional groups, mimicking the presentation of amino acid side chains in a natural peptide. This can be exploited to develop receptor agonists or antagonists, or enzyme inhibitors. The unique electronic and steric properties of the dithione core could potentially offer novel opportunities in this field, but such applications have not been documented in the available literature.

Biosynthesis and Natural Occurrence

Natural Sources and Isolation of Diketopiperazines

Diketopiperazines are a diverse class of natural products synthesized by a wide array of organisms, including bacteria, fungi, marine microorganisms, plants, and even mammals. wikipedia.orgresearchgate.netfrontiersin.org They are particularly abundant in the secondary metabolites of microorganisms. frontiersin.org Marine environments have proven to be a rich source for the discovery of novel diketopiperazine derivatives. mdpi.comnih.gov

These compounds are often isolated from fermentation broths and cultures of various microorganisms. google.comresearchgate.net For instance, cyclo(L-Phe-L-Pro) has been isolated from bacteria such as Streptomyces, Vibrio, Bacillus, and Nocardiopsis, as well as from fungi. mdpi.com The isolation process typically involves extraction from the natural source followed by various chromatographic techniques to purify the individual compounds.

Biosynthetic Pathways from Amino Acid Precursors

The fundamental building blocks of diketopiperazines are α-amino acids. mdpi.comnih.gov The biosynthesis of the diketopiperazine core is primarily catalyzed by two major enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comnih.govrsc.org

NRPSs are large, multi-domain enzymes that assemble peptides without the use of ribosomes. rsc.org In some cases, diketopiperazines can be formed as byproducts of NRPS-mediated peptide synthesis through the premature release and cyclization of dipeptidyl intermediates. frontiersin.org

CDPSs, on the other hand, are a more recently discovered class of enzymes that specifically catalyze the formation of the diketopiperazine ring. rsc.org They utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from their primary role in protein synthesis. rsc.orgmdpi.comanr.fr

The formation of the diketopiperazine scaffold by these enzymes is often followed by further modifications by "tailoring enzymes." rsc.orgnih.gov These enzymes, which include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, add functional groups to the basic diketopiperazine core, leading to a vast diversity of structures and biological activities. rsc.orgnih.gov

Role of Cyclic Dipeptide Intermediates

The formation of a cyclic dipeptide is the central step in the biosynthesis of all diketopiperazines. rsc.orgnih.gov This stable six-membered ring serves as a versatile scaffold for subsequent enzymatic modifications. mdpi.comnih.gov In the case of CDPSs, the enzyme catalyzes the formation of two peptide bonds to create the cyclic dipeptide intermediate, which is then released. mdpi.com This intermediate can then be acted upon by a variety of tailoring enzymes encoded in the same gene cluster, leading to the final, often complex, natural product. frontiersin.orgrsc.org

Microbial Production and Metabolites

Microorganisms are prolific producers of diketopiperazines, with a vast number of these compounds identified from microbial sources. rsc.orgnih.gov Bacteria, particularly actinomycetes, and fungi are well-known for their ability to synthesize a wide array of diketopiperazine derivatives. wikipedia.orgmdpi.com In fact, it is estimated that 90% of gram-negative bacteria synthesize these molecules. wikipedia.org

The production of diketopiperazines is part of the secondary metabolism of these organisms, meaning they are not essential for normal growth but often confer an advantage, such as in chemical defense or signaling. frontiersin.org The specific diketopiperazines produced by a particular microbe are determined by the specific biosynthetic genes it possesses. rsc.org For example, a recent study identified a novel diketopiperazine, aspkyncin, from Aspergillus aculeatus, which incorporates the non-proteinogenic amino acid L-kynurenine. mdpi.com The degradation of diketopiperazines has also been studied, with several bacterial strains identified that can cleave the diketopiperazine ring, which could have industrial applications. researchgate.net

Comparison with Naturally Occurring Diketopiperazine Derivatives

The core structure of 3,6-Dimethylpiperazine-2,5-dithione is a piperazine-2,5-dione ring with methyl groups at the 3 and 6 positions. The defining feature is the presence of two thione groups (C=S) instead of the typical carbonyl groups (C=O) found in most naturally occurring diketopiperazines.

While the vast majority of known natural diketopiperazines contain the dioxo-piperazine core, a wide variety of derivatives exist, showcasing nature's chemical diversity. wikipedia.org These derivatives arise from the incorporation of different amino acid precursors and subsequent modifications.

Below is a table comparing the structural features of the parent piperazine-2,5-dione with some examples of naturally occurring diketopiperazine derivatives. This comparison highlights the potential for structural variation, including the possibility of sulfur-containing analogs, although direct evidence for the natural occurrence of this compound is currently limited.

Compound Name Core Structure Substituents Key Features Natural Source (Example)
Piperazine-2,5-dionePiperazine-2,5-dioneNoneParent diketopiperazine structure-
Cyclo(L-Pro-L-Phe)Piperazine-2,5-dioneProline and Phenylalanine side chainsFused ring system from prolineStreptomyces sp. mdpi.com
GliotoxinPiperazine-2,5-dioneHydroxylated and sulfur-bridged substituentsContains a disulfide bridgeAspergillus fumigatus wikipedia.org
BicyclomycinPiperazine-2,5-dioneComplex bicyclic structureUnique bridged ring systemStreptomyces sapporonensis nih.gov
Actinozine APiperazine-2,5-dioneHydroperoxy-proline and Leucine side chainsContains a hydroperoxy groupStreptomyces sp. Call-36 nih.gov

Table 1: Comparison of Piperazine-2,5-dione with Naturally Occurring Derivatives

The existence of sulfur-containing diketopiperazines like gliotoxin, which features a disulfide bridge, suggests that enzymatic pathways for incorporating sulfur into the diketopiperazine scaffold exist in nature. While the direct biosynthesis of a dithione analog like this compound has not been reported, the fundamental biosynthetic machinery for creating the core ring structure and modifying it is well-established.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes and Analog Libraries

The synthesis of the parent oxygen-containing compound, 3,6-dimethylpiperazine-2,5-dione (B1208400), is commonly achieved through the cyclization of dipeptides, often derived from α-amino acids like alanine (B10760859). csu.edu.auwikipedia.org A primary future objective is to establish efficient and stereocontrolled synthetic routes specifically for 3,6-dimethylpiperazine-2,5-dithione. A logical and common approach for future investigation would be the direct thionation of the corresponding piperazine-2,5-dione using thionating agents such as Lawesson's reagent or phosphorus pentasulfide. The optimization of this reaction to ensure high yields and purity will be a critical first step.

Furthermore, the development of a robust synthetic platform would enable the creation of analog libraries. By starting with different amino acids, a diverse range of substituted piperazine-2,5-dithiones can be generated. Synthetic methods that allow for the construction of both symmetrical and unsymmetrical derivatives are of particular interest, as this would greatly expand the chemical space available for screening. researchgate.net The creation of libraries with variations at the 3- and 6-positions is essential for systematic structure-activity relationship (SAR) studies. nih.gov

Advanced Mechanistic Studies on Biological Targets

Dithiodiketopiperazines, a class to which this compound belongs, have been isolated from natural sources like endophytic fungi and have demonstrated significant biological activities. nih.gov For instance, certain derivatives exhibit antifungal, antibacterial, and cytotoxic potential. nih.gov Pretrichodermamide A, a related dithiodiketopiperazine, has shown activity against the bacterium Mycobacterium tuberculosis, while epicorazine A was found to be cytotoxic to several cancer cell lines, inducing apoptosis. nih.gov

A crucial future direction is to screen this compound and its synthesized analogs for a wide range of biological activities. Initial assays could focus on antimicrobial and anticancer properties, building on the knowledge from related compounds. nih.govnih.gov For any identified "hit" compounds, advanced mechanistic studies will be paramount. These investigations should aim to identify the specific cellular pathways and molecular targets being modulated. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays can be employed to elucidate the mechanism of action, determining whether the compound induces apoptosis, inhibits specific enzymes, or disrupts other vital cellular processes. nih.gov

Exploration of New Applications in Materials Science

The unique structural and electronic properties of heterocyclic compounds containing both nitrogen and sulfur suggest potential applications in materials science. The piperazine-2,5-dione ring is a rigid, conformationally constrained scaffold. wikipedia.org The introduction of sulfur atoms in place of oxygen is expected to alter its electronic properties, including its polarizability and ability to coordinate with metals.

Future research should explore the potential of this compound as a building block for novel materials. Investigations could focus on its use in the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the sulfur atoms could act as effective ligand sites. The introduction of specific functional groups onto the piperazine (B1678402) ring could lead to materials with interesting optical or electronic properties, such as novel dyes or semiconductors. researchgate.net The structural similarity of the core ring to systems used in dyestuffs suggests that these dithione derivatives could be explored for chromophoric applications. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization process, a tight integration of computational modeling and experimental work is essential. nih.gov The challenges in predicting the behavior of peptide-like molecules arise from their conformational flexibility. nih.gov Computational tools can be invaluable for the rational design of new analogs of this compound.

Future efforts should employ molecular docking simulations to predict the binding of designed analogs to the active sites of known biological targets, such as bacterial or cancer-related proteins. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed as more experimental data becomes available, helping to identify the key structural features required for bioactivity. Furthermore, computational methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles. researchgate.net This synergy between in silico prediction and laboratory synthesis and testing will streamline the development of potent and selective compounds.

Investigation of Environmental Fate and Biodegradation Pathways

As with any novel chemical entity, understanding its environmental impact is crucial. Heterocyclic compounds containing nitrogen and sulfur are common in pharmaceuticals and agrochemicals, and their persistence and mobility in the environment are of significant concern. researchgate.netmdpi.compreprints.org These compounds can be water-soluble, potentially leading to the contamination of soil and groundwater. mdpi.com

A prospective research area is the investigation of the environmental fate and potential for biodegradation of this compound. Studies should be conducted to assess its persistence in soil and aquatic environments. Identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved will be critical. Organosulfur compounds are known to be present in the environment from both natural and anthropogenic sources, and understanding how this particular structure fits into existing biogeochemical cycles is an important long-term goal. copernicus.org This knowledge is vital for assessing potential environmental risks and developing strategies for remediation if necessary. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,6-Dimethylpiperazine-2,5-dithione, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of piperazine-2,5-dithione derivatives often involves cyclization reactions of dipeptide precursors or thiolation of diketopiperazine analogs. For example, dimethylpiperazine-2,5-dione derivatives can be synthesized via hydrogenation of diketopiperazine intermediates using Pd/C in methanol, as demonstrated in the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione . For dithione analogs, sulfur incorporation may require reagents like Lawesson’s reagent or phosphorus pentasulfide. Computational studies (e.g., DFT) on related dithione complexes highlight the importance of solvent choice and ligand flexibility in stabilizing the product .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR and Mass Spectrometry : Proton and carbon NMR can resolve methyl group environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, NIST databases provide reference spectra for pyrazine derivatives, aiding in structural validation .
  • X-ray Crystallography : Crystallographic data (e.g., space group P2₁/n, unit cell parameters) resolve bond lengths and dihedral angles, critical for confirming stereochemistry and dithione tautomerism .
  • Vibrational Spectroscopy : IR and Raman spectra identify C=S stretching modes (~1200–1050 cm⁻¹), distinguishing dithiones from diones .

Advanced Research Questions

Q. What computational strategies are used to investigate the electronic and solvatochromic properties of this compound complexes?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TDDFT) are employed to model electronic transitions and solvatochromic behavior. For instance, TDDFT-PCM (Polarizable Continuum Model) studies on molybdenum-dithione complexes reveal metal-to-ligand charge-transfer (MLCT) transitions in the visible range, with solvent polarity significantly affecting absorption maxima . Gas-phase calculations further validate molecular geometry against crystallographic data .

Q. How can researchers resolve contradictions in reported biological activities of diketopiperazine/dithione derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic activities (e.g., varying IC₅₀ values) may arise from differences in assay conditions, microbial strains, or compound purity. Standardized protocols, such as broth microdilution (CLSI guidelines) or controlled solvent systems (DMSO concentration ≤1%), improve reproducibility. For example, 3,6-dibenzyl-3,6-dimethylpiperazine-2,5-dione showed activity against E. coli and Xanthomonas oryzae in agar diffusion assays, but inactive analogs highlight the role of substituent effects . Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups (e.g., benzyl vs. methyl substituents) .

Q. What methodological considerations are essential for analyzing this compound in complex matrices using GC-MS?

  • Methodological Answer :
  • Column Selection : Polar columns (e.g., DB-WAX) enhance separation of heterocyclic compounds.
  • Detection Parameters : Electron ionization (EI) at 70 eV generates reproducible fragmentation patterns. For example, 3,6-dimethylpiperazine-2,5-dione was detected at 38.03 min (6.45% peak area) in GC-MS analysis of agarwood oil, with identification confirmed via NIST library matching .
  • Quantitation : Internal standards (e.g., deuterated analogs) correct for matrix effects and ionization efficiency .

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